molecular formula C47H51F3N2O9S B048551 11-Progesterone acridinium estertrifluoromethanesulfonate CAS No. 113578-24-8

11-Progesterone acridinium estertrifluoromethanesulfonate

Cat. No. B048551
M. Wt: 877 g/mol
InChI Key: FEZBZGDUFCMDHY-KMFDWQNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Progesterone acridinium estertrifluoromethanesulfonate is a chemical compound that has gained significant attention in scientific research. It is a derivative of progesterone, a hormone that plays a crucial role in the female reproductive system. The compound has been used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism Of Action

The mechanism of action of 11-Progesterone acridinium estertrifluoromethanesulfonate is not fully understood. However, it is believed to work by binding to progesterone receptors in the body. This binding activates various cellular pathways that lead to the compound's observed effects.

Biochemical And Physiological Effects

Studies have shown that 11-Progesterone acridinium estertrifluoromethanesulfonate has various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. It has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 11-Progesterone acridinium estertrifluoromethanesulfonate in lab experiments is its high potency. It can be used in small concentrations, which reduces the amount of compound needed for experiments. However, one of the limitations of using the compound is its cost. It is relatively expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 11-Progesterone acridinium estertrifluoromethanesulfonate. One area of research is its potential use in the treatment of various diseases, such as cancer and autoimmune disorders. Another area of research is its role in the female reproductive system and its potential use in fertility treatments. Additionally, further studies are needed to understand the compound's mechanism of action and its potential side effects.
Conclusion
In conclusion, 11-Progesterone acridinium estertrifluoromethanesulfonate is a chemical compound that has been studied extensively in scientific research. Its potential applications in various fields have been explored, and its mechanism of action and biochemical and physiological effects have been investigated. While more research is needed to fully understand the compound's potential, it holds promise for future scientific studies.

Synthesis Methods

The synthesis of 11-Progesterone acridinium estertrifluoromethanesulfonate involves the reaction of progesterone with acridinium estertrifluoromethanesulfonate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting compound is purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

The compound has been used in scientific research to understand its potential applications in various fields. It has been studied for its anti-inflammatory and anti-tumor properties. It has also been used to study the effect of progesterone on the female reproductive system and its role in pregnancy.

properties

CAS RN

113578-24-8

Product Name

11-Progesterone acridinium estertrifluoromethanesulfonate

Molecular Formula

C47H51F3N2O9S

Molecular Weight

877 g/mol

IUPAC Name

[4-[2-[[2-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]acetyl]amino]ethyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate

InChI

InChI=1S/C46H50N2O6.CHF3O3S/c1-28(49)36-19-20-37-33-18-15-30-25-31(50)21-23-45(30,2)43(33)40(26-46(36,37)3)53-27-41(51)47-24-22-29-13-16-32(17-14-29)54-44(52)42-34-9-5-7-11-38(34)48(4)39-12-8-6-10-35(39)42;2-1(3,4)8(5,6)7/h5-14,16-17,25,33,36-37,40,43H,15,18-24,26-27H2,1-4H3;(H,5,6,7)/t33-,36+,37-,40+,43+,45-,46+;/m0./s1

InChI Key

FEZBZGDUFCMDHY-KMFDWQNXSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-]

SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-]

synonyms

11-PAMTA
11-progesterone acridinium estertrifluoromethanesulfonate
11-progesteryl-2-carboxymethyltyramine-4-(10-methyl)acridinium-9-carboxylate

Origin of Product

United States

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